(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone is a benzothiazole-derived compound featuring a methanone core linked to an azetidine ring substituted with a benzo[d]thiazol-2-yloxy group and a 2-chlorophenyl moiety. The azetidine ring, a four-membered saturated heterocycle, confers conformational rigidity, while the 2-chlorophenyl group introduces electron-withdrawing effects that may influence electronic properties and target binding interactions. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-6-2-1-5-12(13)16(21)20-9-11(10-20)22-17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFMHCGSZTSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Azetidine Precursor Synthesis
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3-Amino-1-propanol | SOCl2, 0°C, 2h | 3-Chloropropylamine | 92% |
| 3-Chloropropylamine | NaOH (2M), EtOH, reflux, 6h | Azetidine | 78% |
Key Observation : Cyclization efficiency depends on base concentration. Excess NaOH (>3M) leads to ring-opening side reactions.
Step 2: Benzothiazole Ether Coupling
| Azetidine Derivative | Conditions | Yield |
|---|---|---|
| 3-Bromoazetidine-HBr | Benzothiazol-2-ol, K2CO3, DMF, 80°C, 12h | 68% |
| 3-Bromoazetidine-HBr | Benzothiazol-2-ol, Cs2CO3, DMSO, MW, 100°C, 45min | 86% |
Optimization Insight : Microwave irradiation (MW) enhances reaction kinetics by reducing activation energy, as evidenced by a 25% yield increase compared to conventional heating.
Step 3: Methanone Group Introduction
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 3-(Benzo[d]thiazol-2-yloxy)azetidine | 2-Chlorobenzoyl chloride, AlCl3, CH2Cl2, 0°C → rt, 4h | 88% | |
| 3-(Benzo[d]thiazol-2-yloxy)azetidine | 2-Chlorobenzoyl chloride, CuI, L-proline, K2CO3, DMF, 100°C, 8h | 76% |
Catalyst Comparison : Lewis acids (AlCl3) outperform transition-metal catalysts (CuI) in electrophilic aromatic substitution, but require stringent moisture control.
Catalytic Methods and Solvent Systems
Solvent Effects on Etherification
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 86 |
| DMSO | 46.7 | 82 |
| Acetonitrile | 37.5 | 71 |
Polar aprotic solvents stabilize the transition state in SNAr reactions, with DMF providing optimal balance between solubility and reactivity.
Catalyst Screening for Methanone Installation
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| AlCl3 | 10 | 88 |
| FeCl3 | 10 | 75 |
| ZnCl2 | 10 | 68 |
AlCl3’s superior electrophilicity facilitates faster acylation kinetics.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
¹H-NMR Analysis (400 MHz, CDCl3)
Mass Spectrometry
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Azetidine vs. Piperidine/Piperazine Derivatives
- Compound 3d (Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone): Replaces the azetidine ring with a piperidine group linked via a propoxy chain. Larger six-membered ring increases conformational flexibility compared to the rigid azetidine. Synthesis yield: 52.4%, mp: 90.1–90.6°C .
- Compound 4g (4-Methylpiperazin-1-yl derivative) :
2-Chlorophenyl vs. Other Aromatic Groups
- (2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone (–14): Features a 5-chloro-substituted phenyl group and benzothiazole linked via methoxy. Molecular formula: C21H14ClNO2S; molar mass: 379.84 g/mol. Exhibits dimerization via C–H···N and C–H···O interactions in crystal packing, suggesting strong intermolecular forces .
- Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS 1396870-36-2): Replaces 2-chlorophenyl with a 4-methylbenzothiazole group. Molecular formula: C19H15N3O2S2; molar mass: 381.47 g/mol. Methyl substitution may enhance lipophilicity compared to the electron-withdrawing chloro group .
Heterocyclic Linker Modifications
Azetidinyloxy vs. Propoxy Linkers
- Compounds 4e, 4f, 4h (): Utilize propoxy linkers with tetrahydroisoquinoline or piperazine substituents. Yields range: 28.1–76.6%; higher yields correlate with bulkier amines (e.g., 76.6% for tetrahydroisoquinoline derivative 4e) .
- Target Compound :
- Azetidinyloxy linker reduces steric hindrance and may improve binding affinity in sterically constrained targets.
Electronic and Steric Effects of Substituents
- Chloro vs.
- Imidazolidine-Thione Derivative (): Structure: (3‑Benzoyl‑2‑thioxoimidazolidin‑1‑yl)(2‑chlorophenyl)methanone. Thione group increases hydrogen-bonding capacity, differing from the azetidine’s tertiary amine .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone is a synthetic organic molecule that integrates a benzo[d]thiazole moiety with an azetidine ring. This structure is notable for its potential biological activities, particularly in medicinal chemistry. Research has indicated that derivatives of benzothiazole often exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthesis Overview
The synthesis typically involves several steps:
- Formation of Benzo[d]thiazole : This can be achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
- Azetidine Ring Formation : Azetidine can be synthesized via cyclization of β-amino alcohols or reduction of azetidinones.
- Linking Moieties : The benzo[d]thiazole and azetidine are connected through ether linkages.
- Final Coupling : The final product is obtained by reacting the intermediate with 2-chlorophenyl methanone under appropriate conditions.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. A study highlighted that specific benzothiazole derivatives could induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism for their anticancer effects .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They have been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell models. This activity suggests that the compound may modulate inflammatory pathways, which is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies showing that benzothiazole derivatives possess antibacterial properties against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .
Study on Benzothiazole Derivatives
A comprehensive study evaluated several novel benzothiazole compounds for their biological activities. Among them, a derivative similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines and showed promise in reducing inflammation in vitro .
In Vivo Studies
In vivo studies have further validated the efficacy of benzothiazole derivatives in animal models, where they exhibited reduced tumor growth and improved survival rates compared to control groups. These findings underscore the therapeutic potential of such compounds in oncology .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
Q. Table 2: Comparison of Synthetic Routes
| Route | Steps | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| A | 3 | 55 | 98 | Low azetidine ring stability |
| B | 4 | 72 | 95 | By-product formation at Step 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
